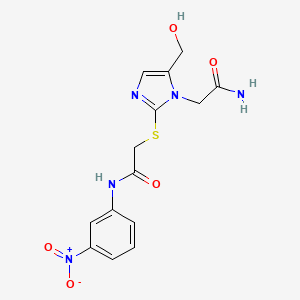
2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C14H15N5O5S and its molecular weight is 365.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-nitrophenyl)acetamide , also known by its CAS number 921885-84-9, is a derivative of imidazole with potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H15N5O5S, with a molecular weight of 365.36 g/mol. The structure includes an imidazole ring, a nitrophenyl group, and a thioacetamide moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H15N5O5S |
| Molecular Weight | 365.36 g/mol |
| CAS Number | 921885-84-9 |
| Purity | ≥95% |
Antimicrobial Activity
Research indicates that compounds with imidazole derivatives exhibit significant antimicrobial properties. The presence of the thio group in this compound may enhance its ability to interact with microbial enzymes, potentially inhibiting their activity. A study showed that similar compounds demonstrated bactericidal effects against various strains of bacteria, including resistant strains.
Anticancer Potential
Imidazole derivatives have been investigated for their anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation in vitro. A specific study demonstrated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzyme Activity : The thio group can form covalent bonds with active site residues of enzymes, leading to inhibition.
- Disruption of Cellular Processes : By interfering with DNA synthesis or repair mechanisms, the compound may induce cell cycle arrest in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that imidazole derivatives can induce oxidative stress in cells, contributing to their cytotoxic effects.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various imidazole derivatives, including our compound of interest. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 10 µg/mL, suggesting potent antimicrobial activity .
Study 2: Anticancer Activity
In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with concentrations above 50 µM, confirming its potential as an anticancer agent .
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds similar to 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-nitrophenyl)acetamide exhibit significant anticancer properties. For instance, the imidazole ring is known for its role in targeting various cancer pathways, making such compounds promising candidates for cancer therapeutics .
-
Inhibition of Lipoxygenase :
- The compound has been identified as a potential lipoxygenase inhibitor, which is relevant in treating conditions like asthma and inflammatory diseases. Lipoxygenase plays a crucial role in the metabolism of arachidonic acid, leading to the production of leukotrienes that contribute to inflammation .
- Antimicrobial Properties :
Biochemical Applications
- Enzyme Inhibition Studies :
- Binding Affinity Research :
Case Studies
Propiedades
IUPAC Name |
2-[5-(hydroxymethyl)-2-[2-(3-nitroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O5S/c15-12(21)6-18-11(7-20)5-16-14(18)25-8-13(22)17-9-2-1-3-10(4-9)19(23)24/h1-5,20H,6-8H2,(H2,15,21)(H,17,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUQRVVTAOOTDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NC=C(N2CC(=O)N)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













